

techniques to minimize hysteresis in formamidinium iodide solar cells

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Compound of Interest

Compound Name: Formamidinium iodide

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Technical Support Center: Formamidinium Iodide Solar Cells

This guide provides researchers and scientists with troubleshooting strategies and frequently asked questions to address and minimize current density-voltage (J-V) hysteresis in **formamidinium iodide** (FAI)-based perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is J-V hysteresis in perovskite solar cells and why is it a concern?

A1: J-V hysteresis is a phenomenon where the current density-voltage (J-V) curve of a perovskite solar cell differs depending on the voltage scan direction (i.e., from forward bias to short circuit, or reverse) and scan rate.^[1] This results in a loop-like shape instead of a single, well-defined curve.^[1] Hysteresis is a significant concern because it complicates the accurate determination of the solar cell's power conversion efficiency (PCE) and points to underlying instabilities that can affect long-term device performance.^[2]

Q2: What are the primary causes of hysteresis in FAI-based solar cells?

A2: The scientific consensus is that J-V hysteresis is primarily caused by the migration of mobile ions within the perovskite crystal lattice, particularly iodide (I^-) ions and formamidinium (FA^+) cations.^{[3][4][5]} This ion migration under an applied electric field leads to several secondary effects that collectively produce the hysteresis loop:

- **Electric Field Screening:** Mobile ions accumulate at the interfaces between the perovskite layer and the electron/hole transport layers (ETL/HTL).^{[3][4]} This ionic charge screens the internal electric field, affecting the efficiency of charge carrier separation and extraction.^[6]
- **Charge Carrier Trapping and Detrapping:** The presence of defects in the perovskite bulk or at the interfaces can trap charge carriers. The slow trapping and de-trapping of these charges can contribute to the delayed current response observed as hysteresis.^{[1][2]}
- **Interfacial Recombination:** The accumulation of mobile ions can increase charge recombination at the perovskite/contact interfaces.^{[6][7]} The interplay between ion migration and interfacial recombination is a key driver of significant hysteresis.^[7]
- **Ferroelectric Polarization:** Some perovskite materials exhibit ferroelectric properties, where spontaneous electric polarization can be altered by an external field, adding another time-dependent factor to the device's response.^{[1][2]}

Q3: How is hysteresis quantified?

A3: Hysteresis is commonly quantified using the Hysteresis Index (HI), which is calculated from the J-V curves measured during reverse (from VOC to JSC) and forward (from JSC to VOC) scans. A common formula is:

$$HI = (PCER_{\text{Reverse}} - PCE_{\text{Forward}}) / PCER_{\text{Reverse}}$$

Where PCER_{Reverse} is the Power Conversion Efficiency from the reverse scan and PCE_{Forward} is from the forward scan. An ideal, hysteresis-free cell would have an HI value of 0.

Q4: What are the main strategies to minimize hysteresis in FAI solar cells?

A4: The primary strategies aim to either suppress ion migration, reduce defect densities, or improve the quality of the interfaces. The three main approaches are:

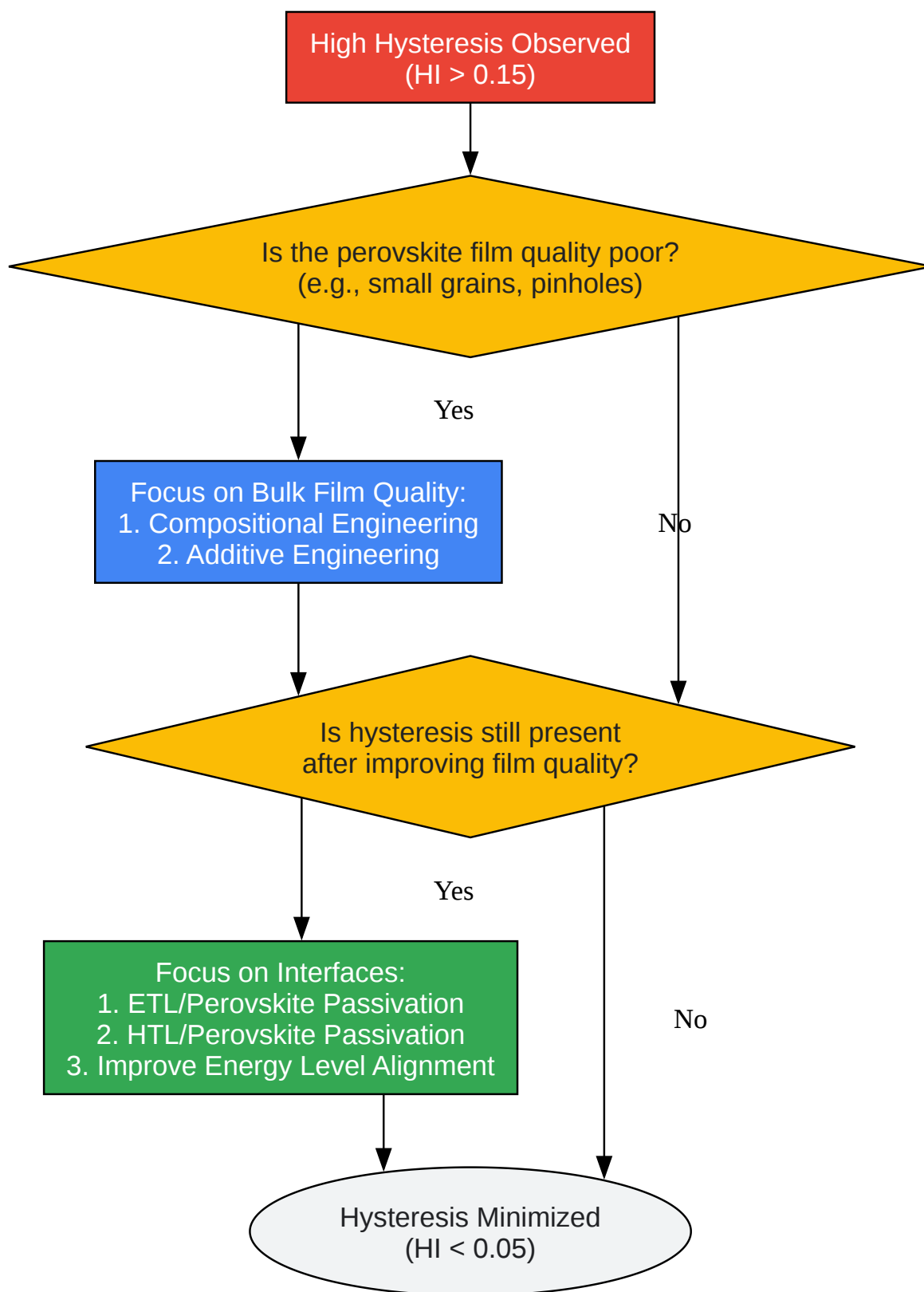
- **Compositional Engineering:** Incorporating different cations (like methylammonium (MA⁺) or cesium (Cs⁺)) and/or anions (like bromide (Br⁻)) into the FAI lattice to form mixed-perovskite compositions.^{[8][9]} This can improve the structural stability of the perovskite's photoactive alpha-phase and reduce hysteresis.^{[8][10]}

- Additive Engineering: Introducing small amounts of specific additives into the perovskite precursor solution.[\[11\]](#) These additives can improve the perovskite film's crystallinity, passivate defects at grain boundaries and surfaces, and immobilize mobile ions.[\[11\]](#)[\[12\]](#)
- Interface Passivation: Modifying the interfaces between the perovskite active layer and the charge transport layers (ETL and HTL).[\[13\]](#)[\[14\]](#) This is a highly effective strategy to reduce interfacial defects, which are major sites for ion accumulation and non-radiative recombination.[\[15\]](#)[\[16\]](#)

Troubleshooting Guide

Issue: My FAI-based solar cell exhibits a large J-V hysteresis loop ($HI > 0.15$).

This troubleshooting guide provides a logical workflow to diagnose and solve the issue.



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Caption: Logical workflow for troubleshooting hysteresis in FAI solar cells.

Solution 1: Compositional Engineering

Q: How can I use mixed cations/anions to reduce hysteresis?

A: By creating a more stable perovskite crystal structure, you can intrinsically reduce the driving force for ion migration. FAI on its own can be structurally unstable at room temperature, tending to convert to an undesirable non-perovskite "yellow" phase.

- Strategy: Incorporate small amounts of other ions to form mixed-cation, mixed-halide perovskites. The incorporation of methylammonium (MA^+) and bromide (Br^-) into FAPbI_3 can effectively stabilize the desired black perovskite phase.^[9] Similarly, adding inorganic cesium (Cs^+) can enhance thermal stability and suppress phase impurities.^{[17][18]}
- Example Compositions:
 - $(\text{FAPbI}_3)_{1-x}(\text{MAPbBr}_3)_x$: This mixture is known to stabilize the perovskite phase and can lead to efficiencies over 18% with minimal hysteresis.^{[8][19]}
 - $\text{Cs}_x(\text{FA}_{1-y}\text{MA}_y)_{1-x}\text{Pb}(\text{I}_{1-2}\text{Br}_2)_3$: "Triple-cation" perovskites are widely used for achieving both high efficiency and stability. A common starting point is with $x \approx 0.05$.

Quantitative Impact of Compositional Engineering

Perovskite Composition	Key Benefit	PCE (Reverse Scan)	PCE (Forward Scan)	Hysteresis Index (HI)	Reference
FAPbI ₃ (baseline)	Wide absorption	Variable	Variable	Often > 0.20	General
FA _{0.85} CS _{0.15} PbI ₃	Improved phase & thermal stability	~11.8%	Not Reported	Reduced vs. FAPbI ₃	[10]
(FAPbI ₃) _{0.85} (MAPbBr ₃) _{0.15}	High phase stability	>18%	Not Reported	"Very small hysteresis"	[8]
CS _{0.05} (FA _{0.83} MA _{0.17}) _{0.95} Pb(I _{0.9} Br _{0.1}) ₃	High efficiency & stability	~21.1% (stabilized)	Not Reported	Reduced vs. non-Cs device	[14]

Solution 2: Additive Engineering

Q: What is a reliable protocol for using additives to improve film quality and reduce hysteresis?

A: Additives are used in small quantities in the precursor solution to modulate crystal growth, passivate defects, and reduce non-radiative recombination.

- Strategy: One of the most effective and widely studied additives for FAI-based perovskites is Methylammonium Chloride (MACl). MACl does not typically incorporate into the final crystal structure in large amounts but acts as a crystallization agent. It helps form larger, more oriented crystal grains and can reduce void formation at the buried interface.[\[12\]](#)
- Mechanism: MACl is believed to form an intermediate phase during annealing that facilitates the growth of high-quality α -phase FAPbI₃. This results in films with lower defect densities and, consequently, reduced hysteresis.[\[9\]](#) Studies have shown that with sufficient MACl concentration (>3 mg/mL), hysteresis can become negligible.[\[12\]](#)

Experimental Protocol: MACl Additive for FAPbI₃ Film

This protocol assumes a standard one-step spin-coating process.

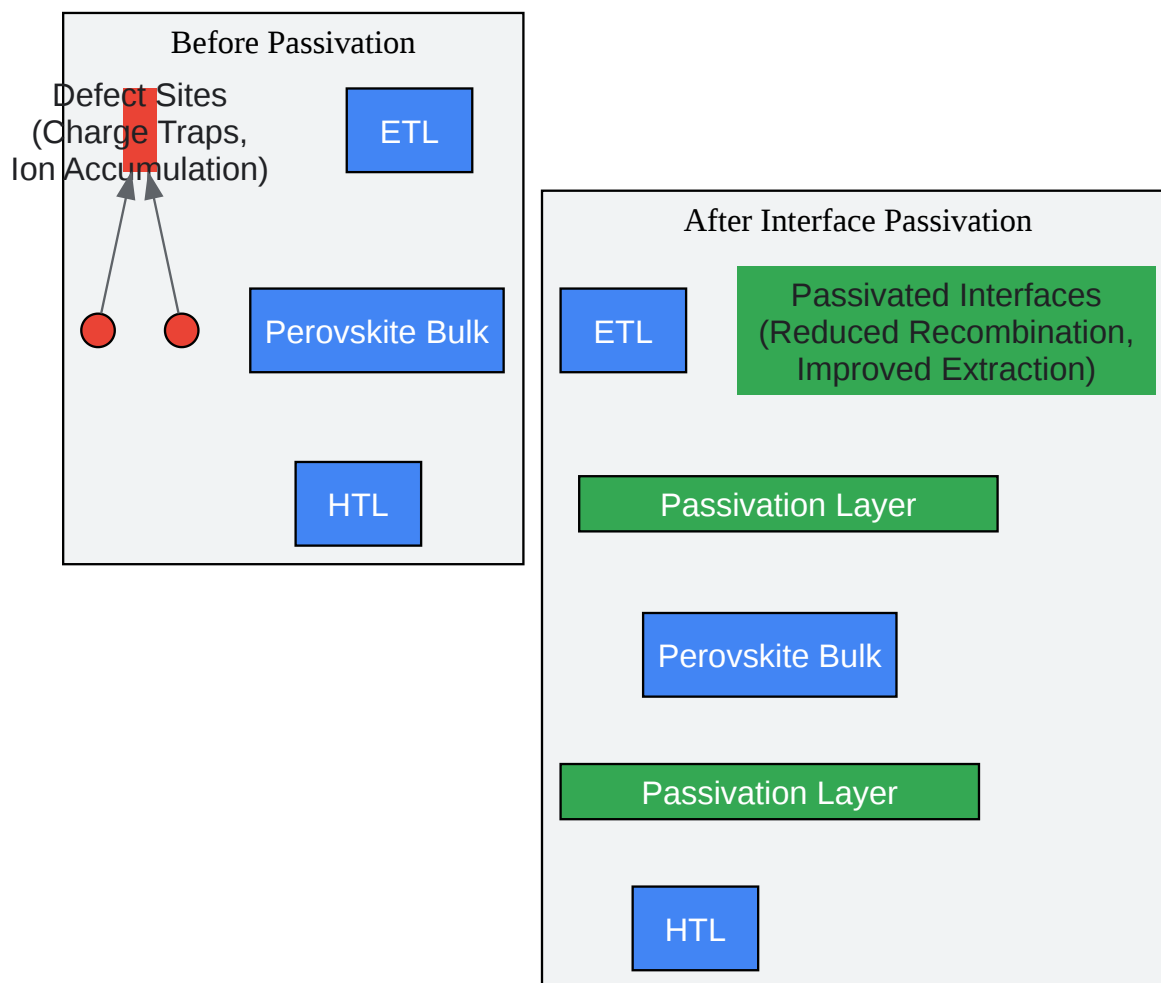
- Precursor Preparation:
 - Prepare a 1.5 M stock solution of the main perovskite precursor (e.g., FAPbI₃ with Cs⁺/MA⁺ additives) in a 4:1 v/v mixture of DMF:DMSO.
 - Prepare a separate stock solution of MACl in DMF:DMSO.
 - Add the MACl solution to the main precursor solution to achieve a final concentration of 20-40 mg/mL. Stir for 30 minutes before use.
- Spin Coating:
 - Pre-heat cleaned and surface-treated substrates (e.g., ITO/SnO₂) to 150°C for 10 minutes.
 - Dispense 40 µL of the MACl-containing precursor solution onto the substrate.
 - Spin at 1000 rpm for 10 s, then accelerate to 4000 rpm for 40 s.
 - During the second step (at ~30 s), dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
- Annealing:
 - Immediately transfer the substrate to a preheated hotplate at 150°C and anneal for 15 minutes in a nitrogen-filled glovebox.
- Cool Down & Characterization:
 - Allow the film to cool to room temperature before depositing subsequent layers (HTL, electrode).
 - Characterize the film using XRD and SEM to confirm improved crystallinity and morphology. Measure J-V curves to verify hysteresis reduction.

Solution 3: Interface Passivation

Q: My bulk perovskite film appears to be high quality, but hysteresis persists. How do I address interfacial issues?

A: Interfacial defects are a dominant cause of hysteresis.[3][4] Even with a pristine bulk film, poor interfaces can lead to charge accumulation, ion migration, and recombination. Passivation involves introducing a thin layer of a material that "heals" these defects.

- Strategy: Employ an in situ dual-interface passivation strategy. This can be achieved by adding a molecule to the perovskite precursor that segregates to both the top and bottom interfaces during film formation and annealing.[13][16]
- Mechanism: Certain ionic liquids or large organic salts, when added to the precursor, are "squeezed out" of the growing perovskite crystal lattice. They accumulate at the grain boundaries and, most importantly, at the ETL/perovskite and perovskite/HTL interfaces. These molecules can then passivate defects like uncoordinated Pb^{2+} ions or halide vacancies, leading to reduced recombination and smoother charge extraction.[13][16]



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Caption: Mechanism of interface passivation to reduce defects and hysteresis.

Quantitative Impact of Interface Passivation

Passivation Strategy	Key Benefit	PCE	VOC (V)	Hysteresis	Reference
PbS QDs at HTL interface	Reduced non-radiative recombination	21.07%	1.146	Reduced	[15]
In situ dual-passivation (MS additive)	Reduced recombination, better extraction	>25%	~1.19	Substantially improved	[13]
MAI treatment of buried interface	Eliminates voids, improves extraction	>23%	Not Reported	Negligible	[12]

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